3,6-Anhydro-D-glucitol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
JNYAEWCLZODPBN-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Anhydro D Glucitol and Derivatives
Chemical Synthesis Approaches
Intramolecular Dehydration and Cyclization Reactions
The formation of 3,6-Anhydro-D-glucitol from D-glucitol (sorbitol) occurs through an intramolecular dehydration and cyclization reaction. This process involves the removal of a water molecule, leading to the formation of a stable five-membered tetrahydrofuran (B95107) ring.
Acid-catalyzed dehydration is a common method for the synthesis of anhydroalditols from their parent sugar alcohols. Both homogeneous and heterogeneous acid catalysts have been employed for the dehydration of D-glucitol. While the primary industrial focus has often been on the production of the di-anhydro derivative, isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), the formation of mono-anhydro intermediates, including this compound, is a key step in this process.
Studies using 3 M sulfuric acid have shown that the dehydration of D-glucitol leads to a mixture of products, including 1,4-anhydro-D-glucitol, 2,5-anhydro-L-iditol, and this compound. The reaction kinetics indicate that this compound is formed at a relatively slow rate and subsequently undergoes a second dehydration to form isosorbide. This highlights its role as a transient intermediate under these conditions.
For preparative purposes, acidic ion-exchange resins have been utilized to facilitate the dehydration of alditols. These solid acid catalysts offer advantages in terms of separation and catalyst recycling. The choice of catalyst and reaction conditions can influence the relative rates of formation of the different anhydroalditol isomers.
Table 1: Products of Acid-Catalyzed Dehydration of D-Glucitol
| Compound | Structure | Role in Reaction Pathway |
| D-Glucitol | Hexane-1,2,3,4,5,6-hexol | Starting Material |
| 1,4-Anhydro-D-glucitol | Tetrahydrofuran derivative | Mono-anhydro intermediate |
| This compound | Tetrahydrofuran derivative | Mono-anhydro intermediate |
| Isosorbide | Fused bis-tetrahydrofuran | Di-anhydro final product |
Achieving high regioselectivity in the synthesis of this compound via direct dehydration of D-glucitol remains a challenge due to the presence of multiple hydroxyl groups with similar reactivity. The formation of various anhydroalditol isomers, such as 1,4-anhydro-D-glucitol and 2,5-anhydro-L-iditol, often competes with the desired 3,6-cyclization.
The stereochemistry of the starting alditol plays a crucial role in determining the product distribution. The specific configuration of the hydroxyl groups in D-glucitol allows for the formation of the 3,6-anhydro ring. Research into regioselective and stereoselective syntheses often involves the use of protecting groups to block certain hydroxyl groups, thereby directing the cyclization to the desired positions. However, this adds extra steps to the synthesis, increasing complexity and cost. Further research is focused on developing catalysts and reaction conditions that can favor the formation of this compound directly from D-glucitol with high selectivity.
Reduction of Glycals and Related Intermediates
An alternative and effective approach to the synthesis of anhydro sugar derivatives involves the reduction of glycals. Glycals are cyclic enol ethers derived from sugars, and their double bond provides a reactive site for various transformations.
A significant development in the synthesis of precursors to this compound is the use of lithium aluminum hydride (LiAlH₄) for the reduction of suitably functionalized glucal derivatives. Research has demonstrated that the treatment of 6-O-tosyl-D-glucal with an excess of LiAlH₄ can unexpectedly lead to the formation of 3,6-anhydro-D-glucal as the major product in good yield.
This reaction proceeds through a reductive cyclization mechanism. The tosyl group at the C-6 position acts as a leaving group, and the hydride attack likely facilitates an intramolecular displacement, resulting in the formation of the 3,6-anhydro ring. This method provides a direct route to a valuable intermediate, 3,6-anhydro-D-glucal, which can be subsequently converted to this compound.
Table 2: Key Reactants and Products in the LiAlH₄ Reduction Method
| Compound | Role | Key Functional Groups |
| 6-O-Tosyl-D-glucal | Starting Material | Glycal double bond, Tosyl leaving group |
| Lithium Aluminum Hydride | Reducing Agent | Hydride (H⁻) source |
| 3,6-Anhydro-D-glucal | Major Product | Anhydro ring, Glycal double bond |
The yield and selectivity of the lithium aluminum hydride reduction of 6-O-tosyl-D-glucal to 3,6-anhydro-D-glucal are sensitive to the reaction conditions. Key parameters that can be optimized include the stoichiometry of the reducing agent, the choice of solvent, reaction temperature, and reaction time.
Using an excess of LiAlH₄ has been reported to be crucial for driving the reaction towards the formation of the desired 3,6-anhydro-D-glucal. The solvent, typically an anhydrous ether such as diethyl ether or tetrahydrofuran (THF), must be carefully chosen to ensure the solubility of the reactants and to be inert to the highly reactive LiAlH₄.
Temperature control is also critical. LiAlH₄ reductions can be highly exothermic, and maintaining a suitable temperature profile is important for controlling the reaction rate and preventing side reactions. Post-reaction work-up procedures are also important for isolating the product in high purity and yield. Careful quenching of the excess LiAlH₄ and subsequent purification steps are necessary to obtain the desired 3,6-anhydro-D-glucal. Further systematic studies on the optimization of these parameters could lead to even higher yields and make this synthetic route more efficient and scalable.
Polymerization Strategies Incorporating Anhydro-D-glucitol Units
Cationic polymerization of diepoxide monomers, such as 1,2:5,6-dianhydro-D-mannitol, offers a pathway to synthesize hyperbranched carbohydrate polymers. acs.orgacs.org This process, when initiated with a cationic initiator like boron trifluoride etherate (BF₃·OEt₂), proceeds through a proton-transfer reaction mechanism. acs.org Instead of a linear chain growth, this mechanism facilitates the formation of a highly branched structure composed primarily of 2,5-anhydro-D-glucitol units, a structural isomer of the 3,6-anhydro configuration. acs.orgacs.org
The resulting hyperbranched polymers are characterized as nanoscale particles with a high degree of branching (DB), typically estimated around 0.44–0.46 via ¹³C NMR measurements. acs.org These materials exhibit significantly different properties compared to their linear counterparts, including different solubility profiles and three-dimensional conformations in solution. acs.orgacs.org
Table 1: Characteristics of Hyperbranched Poly(2,5-anhydro-D-glucitol) via Proton-Transfer Cyclopolymerization
| Property | Value | Source |
| Monomer | 1,2:5,6-dianhydro-D-mannitol | acs.org |
| Initiator | Boron trifluoride etherate (BF₃·OEt₂) | acs.org |
| Mechanism | Proton-Transfer | acs.org |
| Primary Repeating Unit | 2,5-anhydro-D-glucitol | acs.org |
| Degree of Branching (DB) | ~0.44–0.46 | acs.org |
| Molecular Weight (Mw,SLS) | 2.08 × 10⁵ to 26.9 × 10⁵ | acs.org |
| Physical Form | Nanoscale particle | acs.org |
This interactive table summarizes key features of the proton-transfer cyclopolymerization process.
Anionic and cationic ring-opening polymerization of diepoxide sugar derivatives provides a versatile method for creating linear polymers with controlled structures. acs.orgmdpi.com The cationic cyclopolymerization of monomers like 3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol, initiated by BF₃·OEt₂, proceeds in a regio- and stereospecific manner. tandfonline.com The reaction involves the opening of both epoxide rings, leading to the formation of a five-membered 2,5-anhydro-D-glucitol ring as the constitutional repeating unit linked in a (1→6) fashion. acs.orgtandfonline.com
This method ensures that the polymerization occurs with a high degree of cyclization (approaching 100%), meaning the resulting polymer is composed almost exclusively of the desired cyclic units without acyclic ether linkages. tandfonline.com The resulting polymers, such as poly[(1→6)-3,4-di-O-allyl-2,5-anhydro-D-glucitol], can then undergo further modifications. For instance, the allyl groups can be removed through deallylation to yield poly[(1→6)-2,5-anhydro-D-glucitol], a water-soluble polymer that can serve as a precursor for various functionalized derivatives. tandfonline.comtandfonline.com
Enzymatic and Biotechnological Production Routes
Red macroalgae, a form of third-generation biomass, are a rich source of agarose (B213101), a polysaccharide composed of D-galactose and 3,6-anhydro-L-galactose (L-AHG). nih.govillinois.edu L-AHG is a valuable, though chemically unstable, rare sugar. illinois.eduresearchgate.net Microbial systems have been developed to hydrolyze agarose and convert its constituents into more stable platform chemicals.
One effective strategy involves an integrated chemical and biological process. First, agarose is depolymerized into the disaccharide agarobiose (AB) using a catalyst like phosphoric acid. nih.govresearchgate.net Subsequently, microorganisms are used for the bioconversion. For example, the marine bacterium Saccharophagus degradans 2-40 possesses an extensive agarase (B13387818) system capable of hydrolyzing agarose into its monomeric sugars, D-galactose and L-AHG. korea.ac.kr Cell-free lysates from S. degradans have shown high activity in generating these monomers. korea.ac.kr These monomers can then be further processed by other microbes.
Table 2: Microbial Systems for Agarose Bioconversion
| Microorganism/System | Precursor | Key Product(s) | Source |
| Saccharophagus degradans 2-40 | Agarose / Agar | D-galactose, 3,6-Anhydro-L-galactose (L-AHG) | korea.ac.kr |
| Engineered Saccharomyces cerevisiae | Agarobiose (AB) | 3,6-Anhydro-L-galactitol (AHGol) | nih.govresearchgate.net |
| Recombinant Corynebacterium glutamicum | Neoagarobiose (B1678156) (NAB) | D-galactose, 3,6-Anhydro-L-galactose (L-AHG) | nih.gov |
This interactive table outlines various microbial approaches for converting agarose-derived precursors.
Cell-free enzymatic synthesis offers a powerful alternative to whole-cell bioconversion, providing a more controlled environment without the limitations of cell membranes or competing metabolic pathways. This approach uses a cascade of isolated enzymes to carry out specific biotransformations in vitro.
For the production of anhydro-sugars from red algae polysaccharides like agarose and carrageenan, defined multi-enzyme pathways can be constructed. A typical pathway for producing L-AHG from agarose involves a three-step enzymatic process:
Pre-hydrolysis: The agarose polymer is first broken down into smaller agaro-oligosaccharides. korea.ac.kr
Exo-agarase action: An exo-agarase hydrolyzes the agaro-oligosaccharides into the disaccharide neoagarobiose. korea.ac.kr
Hydrolase action: A specific neoagarobiose hydrolase cleaves neoagarobiose into its constituent monomers, L-AHG and D-galactose. korea.ac.kr
A similar one-pot enzymatic process has been developed for the biotransformation of ι- and κ-carrageenan into 3,6-anhydro-D-galactose, utilizing a combination of carrageenases and novel sulfatases. nih.govacs.org This cell-free approach allows for the high-purity production of specific anhydro-sugars, which can then be purified for various applications. korea.ac.kr
To overcome the natural limitations of microorganisms and enhance the production of desired compounds, metabolic engineering strategies are employed. A key example is the engineering of the yeast Saccharomyces cerevisiae to convert agarose-derived sugars into the stable platform chemical 3,6-anhydro-L-galactitol (AHGol), the sugar alcohol form of L-AHG. nih.govillinois.edu
Since S. cerevisiae cannot naturally metabolize agarobiose, a pathway mimicking lactose (B1674315) consumption from Kluyveromyces lactis was introduced. nih.govnih.gov This involved two critical genetic modifications:
Expression of LAC12: The LAC12 gene, encoding a lactose permease, was introduced to enable the transport of agarobiose into the yeast cell. nih.gov
Expression of LAC4: The LAC4 gene, which codes for β-galactosidase, was expressed to facilitate the intracellular hydrolysis of agarobiose into D-galactose and L-AHG. nih.gov
Once inside the cell, the endogenous aldose reductase activity of the yeast, encoded by genes like GRE3, reduces the L-AHG to the more stable AHGol. nih.gov This engineered strain successfully creates a novel biological route to upgrade an underutilized component of red macroalgal biomass into a valuable chemical intermediate. researchgate.net
Table 3: Genetic Modifications in S. cerevisiae for AHGol Production
| Gene Introduced | Encoded Protein | Function | Source Organism | Source |
| LAC12 | Lactose Permease | Transports agarobiose into the cell | Kluyveromyces lactis | nih.govnih.gov |
| LAC4 | β-galactosidase | Hydrolyzes agarobiose to D-galactose and L-AHG | Kluyveromyces lactis | nih.govnih.gov |
| GRE3 (endogenous) | Aldose Reductase | Reduces L-AHG to 3,6-Anhydro-L-galactitol (AHGol) | Saccharomyces cerevisiae | nih.gov |
This interactive table details the metabolic engineering strategy used to enable AHGol production in yeast.
Integrated Chemical-Biological Processes
The convergence of chemical catalysis and biological transformations offers a powerful strategy for the sustainable production of valuable platform chemicals from complex biomass. These integrated, or chemo-enzymatic, processes leverage the specificity and efficiency of enzymes or engineered microorganisms for certain reaction steps, combined with the robustness of chemical methods for others. This approach is particularly advantageous for converting heterogeneous biomass into well-defined molecules, such as anhydrohexitols.
While specific literature detailing integrated processes for the direct synthesis of this compound is limited, a well-documented methodology for a stereoisomeric analogue, 3,6-anhydro-L-galactitol (AHGol), provides a clear and relevant case study. This process demonstrates the potential of combining chemical hydrolysis with whole-cell biocatalysis to upgrade components of marine biomass.
The process begins with agarose, a major carbohydrate component of red macroalgae. A key challenge is that agarose contains 3,6-anhydro-L-galactose (AHG), a chemically unstable monosaccharide that hinders direct utilization. To overcome this, an integrated process was devised to convert it into the more stable and valuable sugar alcohol form, AHGol.
The synthesis involves a two-step sequence:
Chemical Hydrolysis: The initial step employs a chemical catalyst to depolymerize the agarose feedstock. Specifically, phosphoric acid is used to preferentially cleave the α-1,3-glycosidic linkages within the agarose structure. This targeted hydrolysis yields agarobiose, a disaccharide composed of D-galactose and 3,6-anhydro-L-galactose.
Biological Conversion: The resulting agarobiose is then subjected to a biological transformation. A metabolically engineered strain of Saccharomyces cerevisiae (baker's yeast) is utilized to convert the agarobiose directly into 3,6-anhydro-L-galactitol. This whole-cell biocatalyst is engineered to efficiently process the disaccharide, performing the necessary hydrolysis and subsequent reduction of the AHG moiety to its corresponding alcohol, AHGol.
This integrated approach successfully transforms a component of red macroalgal biomass into a stable platform chemical. The resulting 3,6-anhydro-L-galactitol can be further converted through subsequent chemical dehydration steps to produce isosorbide, a valuable monomer for plastics and other materials. This model serves as a strong precedent for developing similar integrated strategies for producing other anhydrohexitols, including this compound, from various biomass sources.
Table 1: Overview of the Integrated Process for 3,6-anhydro-L-galactitol (AHGol) Production
| Stage | Description | Reactant(s) | Catalyst/Organism | Product(s) |
|---|---|---|---|---|
| 1. Chemical | Hydrolysis of polysaccharide | Agarose | Phosphoric acid (H₃PO₄) | Agarobiose |
| 2. Biological | Whole-cell bioconversion | Agarobiose | Engineered Saccharomyces cerevisiae | 3,6-anhydro-L-galactitol (AHGol) |
Derivatization Strategies and Chemical Transformations of Anhydro D Glucitol
Site-Specific Functionalization of Hydroxyl Groups
The hydroxyl groups of 3,6-anhydro-D-glucitol are primary sites for chemical modification, allowing for the introduction of various functional groups that can alter the molecule's physical and chemical properties.
Acetylation and Other Esterification Reactions
Acetylation is a common strategy to protect the hydroxyl groups of anhydro sugars. In a study focused on a related compound, 1,5-anhydro-D-glucitol, reductive cleavage of fully methylated, partially O-carboxymethylated cellulose, followed by acetylation, yielded a series of acetylated and esterified derivatives. Among the products identified were 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)-D-glucitol and its positional isomers. The synthesis of these compounds was confirmed, and their structures were characterized using ¹H-NMR spectroscopy, chemical-ionization mass spectrometry, and electron-ionization mass spectra nih.gov. While this research was not conducted on this compound directly, it demonstrates a viable synthetic pathway for the esterification of anhydro sugar alcohols.
The following table summarizes the types of derivatives synthesized from 1,5-anhydro-D-glucitol, which could be analogous for this compound.
| Derivative Type | Compound Name |
| Acetylated and Methylated | 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-2-O-(methoxycarbonylmethyl)-3,6-di-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-3-O-(methoxycarbonylmethyl)-2,6-di-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-6-O-(methoxycarbonylmethyl)-2,3-di-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-2,3-di-O-(methoxycarbonylmethyl)-6-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-2,6-di-O-(methoxycarbonylmethyl)-3-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-3,6-di-O-(methoxycarbonylmethyl)-2-O-methyl-D-glucitol |
| Acetylated and Carboxymethylated | 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)-D-glucitol |
Alkylation and Benzylation
Sulfonylation Reactions
Sulfonylation of the hydroxyl groups of anhydro sugars is a key step in the synthesis of various derivatives, as sulfonate esters are excellent leaving groups for nucleophilic substitution reactions. Research on the related compound, 1,5-anhydro-D-glucitol, has demonstrated straightforward methods for sulfonylation. For instance, mesylation and tosylation of 1,5-anhydro-D-glucitol derivatives have been successfully achieved. In one synthetic route, 1,5-anhydro-D-glucitol was first tritylated, followed by acetylation, detritylation, and then tosylation to yield 2,3,4-tri-O-acetyl-1,5-anhydro-6-O-toluene-p-sulfonyl-D-glucitol. A similar sequence involving mesylation was also reported nih.gov. These reactions highlight the feasibility of selectively functionalizing the hydroxyl groups of anhydro sugar alcohols with sulfonyl groups.
Preparation of Phosphate (B84403) Derivatives
The synthesis of phosphorylated anhydro sugars is of interest due to the biological importance of phosphate esters. While there is limited direct research on the phosphorylation of this compound, studies on related anhydro sugar alcohols provide insights into potential synthetic strategies. For example, poly[(1→6)-2,5-anhydro-D-glucitol] has been utilized in chiral recognition studies, indicating that the parent monomer can be chemically modified nih.gov. The synthesis of phosphorylated derivatives would likely involve the reaction of the hydroxyl groups with a suitable phosphorylating agent, such as phosphoryl chloride or a protected phosphate derivative, in the presence of a base.
Reactions Involving the Anhydro Ring System
The bicyclic structure of this compound can also be a target for chemical modification, particularly when an element of unsaturation is introduced into the ring system.
Addition Reactions to Unsaturated Anhydroglucals
The unsaturated derivative, 3,6-anhydro-D-glucal, serves as a versatile intermediate for a variety of addition reactions across its double bond. An improved synthesis of 3,6-anhydro-D-glucal has been reported, starting from 6-O-tosyl-D-glucal treated with excess lithium aluminum hydride nih.gov.
This anhydroglucal undergoes several important addition reactions:
Iodoglycosylation : The reaction of 3,6-anhydro-D-glucal with N-iodosuccinimide (NIS) in the presence of excess methanol (B129727) leads to the formation of diastereomeric 2-deoxy-2-iodoglycosides nih.gov.
Thiophenol Addition : The addition of thiophenol to a solution of 3,6-anhydro-D-glucal in acetonitrile, mediated by ceric (IV) ammonium (B1175870) nitrate (B79036), results in a mixture of 2-deoxy and 2,3-unsaturated thioglycosides nih.gov.
A notable reaction of 3,6-anhydro-D-glucal occurs in the presence of N-iodosuccinimide and 1,2:3,4-di-O-isopropylidine-α-D-galactopyranose, which unexpectedly yields an unusual 1,4:3,6-dianhydride as the major product, rather than the anticipated iodoglycoside mixture nih.gov.
The table below summarizes the key addition reactions of 3,6-anhydro-D-glucal.
| Reactants | Reagents | Major Product(s) |
| 3,6-Anhydro-D-glucal, Methanol | N-Iodosuccinimide (NIS) | Diastereomeric 2-deoxy-2-iodoglycosides |
| 3,6-Anhydro-D-glucal, Thiophenol | Ceric (IV) ammonium nitrate, Acetonitrile | Mixture of 2-deoxy and 2,3-unsaturated thioglycosides |
| 3,6-Anhydro-D-glucal, 1,2:3,4-di-O-isopropylidine-α-D-galactopyranose | N-Iodosuccinimide (NIS) | 1,4:3,6-Dianhydride |
Glycosylation Reactions and Glycoside Formation
Glycosylation involves the attachment of a carbohydrate moiety to another molecule, forming a glycoside. This is a fundamental transformation for creating a diverse range of biologically active compounds and functional materials. While specific studies detailing the glycosylation of this compound are not extensively documented in the provided research, insights can be drawn from reactions involving closely related anhydro sugar derivatives.
For instance, the related compound 3,6-anhydro-D-glucal can undergo an iodoglycosylation reaction with methanol to yield methyl glycosides. Another reaction involves the ceric ammonium nitrate-mediated addition of thiophenol to the glucal double bond, which produces thiophenyl glycosides in good yields. nih.gov
Furthermore, glycosylation strategies have been well-explored for the dianhydride derivative, isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol). Classical methods like the Koenigs-Knorr reaction, and its Helferich modification, have been successfully applied. These reactions involve the condensation of acetylated glycopyranosyl bromides (such as those from D-glucose, D-xylose, and D-galactose) with isosorbide, showing regioselectivity for the C-5 hydroxyl group. newdrugapprovals.orgrsc.org
Table 1: Examples of Glycosylation Reactions on Related Anhydro Sugars
| Starting Material | Reagents | Product Type | Reference |
| 3,6-Anhydro-D-glucal | Methanol, N-Iodosuccinimide | Methyl glycoside | nih.gov |
| 3,6-Anhydro-D-glucal | Thiophenol, Ceric Ammonium Nitrate | Thiophenyl glycoside | nih.gov |
| Isosorbide | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide, Mercury(II) cyanide | O-glycoside | newdrugapprovals.orgrsc.org |
| Isosorbide | 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl bromide, Mercury(II) bromide | O-glycoside | newdrugapprovals.orgrsc.org |
Synthesis of Dianhydrides and Polycyclic Derivatives (e.g., Isosorbide from Anhydro-D-glucitol)
The synthesis of dianhydrides from monoanhydro sugars involves a second intramolecular dehydration step. The most prominent dianhydride in this context is isosorbide (1,4:3,6-dianhydro-D-glucitol), a key renewable platform chemical. rsc.orgresearchgate.net
It is important to note that the industrial synthesis of isosorbide starts from D-sorbitol, not this compound. The process involves a double dehydration reaction under acidic catalysis. rsc.orgwikipedia.org The first dehydration of D-sorbitol yields a mixture of monoanhydro intermediates, primarily 1,4-anhydro-D-glucitol (sorbitan). wikipedia.orgnih.gov This intermediate then undergoes a second intramolecular cyclization to form the fused furan (B31954) ring system of isosorbide. nih.gov The reaction mechanism for the dehydration of 1,4-anhydro-D-glucitol to isosorbide is catalyzed by acids like para-toluenesulfonic acid (p-TSA). nih.gov
While the direct conversion of this compound to isosorbide is not the established synthetic route, the formation of other polycyclic systems from related anhydro sugars has been observed. An interesting example is the reaction of 3,6-anhydro-D-glucal with 1,2:3,4-di-O-isopropylidine-α-D-galactopyranose in the presence of N-iodosuccinimide. This reaction did not produce the expected glycoside but instead resulted in the formation of an unusual 1,4:3,6-dianhydride as the major product. khanacademy.org This demonstrates that the 3,6-anhydro scaffold can be a precursor to more complex polycyclic structures under specific reaction conditions.
Formation of Carbon-Linked Glycosides
C-glycosides are analogues of naturally occurring O-glycosides where the glycosidic oxygen atom is replaced by a carbon atom. This C-C bond provides significantly higher stability against enzymatic hydrolysis, making C-glycosides attractive targets for the development of pharmaceuticals and enzyme inhibitors. nih.govbohrium.com
General strategies for the synthesis of C-glycosides often involve the creation of a carbon-carbon bond at the anomeric center of a sugar. One such method involves the allylation of the anomeric carbon, followed by a cross-metathesis reaction to introduce various aglycones. nih.gov Other approaches exploit the nucleophilic character of organometallic reagents (like organocuprates, Grignard, and organolithium reagents) reacting with sugar derivatives like glycal epoxides. researchgate.net
Enzymatic methods are also emerging as powerful tools for C-glycoside synthesis. Glycosyltransferases (GTs) that naturally form C-glycosidic bonds have been identified and can be used for biocatalytic synthesis. nih.gov Mechanistic studies suggest that this enzymatic C-glycosylation occurs through a direct nucleophilic attack from a carbon atom of the aglycone onto the activated sugar donor. nih.gov
While these general methodologies are well-established in carbohydrate chemistry, specific examples of their application starting directly from this compound are not detailed in the surveyed literature. However, the principles could potentially be adapted to this substrate, provided suitable activation of the anomeric or other reactive centers can be achieved.
Table 2: General Strategies for C-Glycoside Synthesis
| Strategy | Key Transformation | Reagents/Method | Reference |
| Chemical Synthesis | Allylation of anomeric carbon & cross-metathesis | Allyltrimethylsilane, Grubbs catalyst | nih.gov |
| Chemical Synthesis | Nucleophilic addition to glycal epoxides | Organocuprates, Grignard reagents | researchgate.net |
| Enzymatic Synthesis | Biocatalytic C-C bond formation | C-Glycosyltransferases (C-GTs) | nih.gov |
Computational and Theoretical Investigations of Anhydro D Glucitol
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are indispensable for characterizing the flexibility of 3,6-Anhydro-D-glucitol, particularly concerning its bicyclic ring system and the orientation of its hydroxymethyl side chain. These methods map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
The structure of this compound features a bicyclic system where a five-membered tetrahydrofuran (B95107) ring is fused to a six-membered tetrahydropyran (B127337) ring. The five-membered ring, in particular, exhibits significant flexibility. Unlike the more rigid chair conformations of six-membered rings, five-membered rings pucker to relieve torsional strain, adopting a range of non-planar conformations. researchgate.net
The conformational landscape of five-membered rings is often described using the concept of pseudorotation. nih.gov This model characterizes the continuous puckering motion of the ring through a phase angle (P) and a puckering amplitude. The primary conformations are typically described as envelope (E) , where one atom is out of the plane of the other four, and twist (T) or half-chair , where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. researchgate.net
In derivatives of 3,6-anhydrogalactose, a compound structurally analogous to this compound, computational studies have identified two main stable conformations for the five-membered ring, often designated as North (N) and South (S) in the pseudorotational itinerary. The relative stability of these conformers can be influenced by factors such as the presence of a glycosidic bond and the surrounding solvent environment. This high degree of flexibility in the five-membered ring is a key feature of such anhydro sugars. nih.gov
The orientation of the hydroxymethyl group (the C5-C6 side chain) in this compound is another crucial conformational feature. Rotation around the C5-C6 bond leads to three classical staggered rotamers, designated as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The relative populations of these rotamers are governed by a delicate balance of several factors:
Nonbonded Interactions: Steric repulsion between substituents on the ring and the hydroxymethyl group can destabilize certain rotamers.
Stereoelectronic Effects: The gauche effect, an electronic preference for a gauche arrangement of electronegative substituents, can favor the gg and gt rotamers.
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydroxyl of the side chain and an oxygen atom on the ring (such as the ring oxygen) can significantly stabilize a specific rotamer.
Solvent Effects: The surrounding solvent can influence rotamer populations by disrupting intramolecular hydrogen bonds and mediating steric and electronic effects. nih.govresearchgate.netnih.gov
Computational studies on related glucopyranosides have shown that while gas-phase calculations may predict one preference, explicit inclusion of water in simulations is often necessary to correctly reproduce experimental rotamer distributions. researchgate.netnih.gov The solvent's primary role appears to be the disruption of internal hydrogen bonds, allowing internal electronic and steric repulsions to dictate the final conformational preference. nih.gov
| Factor | Description | Favored Rotamer(s) |
|---|---|---|
| Nonbonded Interactions (Sterics) | Repulsive forces between bulky groups. | Varies; generally disfavors conformations with close contacts. |
| Gauche Effect | Tendency of electronegative groups to be in a gauche orientation. | gg, gt |
| Intramolecular H-Bonding | Hydrogen bond between the side-chain OH and a ring oxygen. | Often gt or gg, depending on ring geometry. |
| Solvent Interactions | Disruption of internal H-bonds and mediation of steric/electronic effects. | Can shift equilibrium, often increasing populations of rotamers less favored in gas phase. |
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations
Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure and energetics of molecules, making them ideal for studying the subtle stereoelectronic effects that govern carbohydrate conformation. Molecular mechanics (MM) methods, while less computationally expensive, are used for larger systems and longer timescale simulations.
Both Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are widely used high-level QM methods for conformational studies of carbohydrates.
DFT: This method calculates the electronic structure based on the electron density. The choice of the functional is critical for accuracy. Studies on 3,6-anhydro-4-O-methyl-d-galactitol, a close analog of this compound, have shown that functionals like B3PW91 and PBE0 provide systematically better results for relative conformational energies compared to the more commonly used B3LYP or M05-2X functionals. nih.gov This suggests that functionals based on exact constraints tend to outperform empirically fitted ones for saccharide conformational analysis. nih.gov
MP2: As a correlated ab initio wave function method, MP2 is often used as a benchmark for DFT results. It provides a robust treatment of electron correlation, which is important for accurately capturing dispersion forces and hydrogen bonding. nih.govresearchgate.net
These methods have been applied to generate detailed isoenergetic maps for anhydro sugars by systematically varying key torsion angles, allowing for the identification of low-energy conformers which are then subjected to full optimization. researchgate.net
The choice of basis set—the set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of QM calculations. For carbohydrates, it is important to use basis sets that can adequately describe features like lone pairs and hydrogen bonds.
Pople-style basis sets, such as 6-31G(d) , are commonly used for initial geometry optimizations. researchgate.net To improve accuracy, especially for energy calculations, it is necessary to include:
Polarization functions (e.g., (d,p)): These allow for more flexibility in the shape of the electron density, which is essential for describing chemical bonds accurately.
Diffuse functions (e.g., + or ++): These are important for describing weakly bound electrons and are crucial for calculations involving anions or hydrogen bonds.
Studies on anhydro-sugars often employ basis sets like 6-31+G(d) or the larger 6-311++G(d,p) to achieve reliable structural and energetic parameters. researchgate.net Correlated ab initio calculations on 3,6-anhydro-4-O-methyl-d-galactitol have utilized a complete basis set (CBS) extrapolation model with MP2 to provide benchmark-quality reference values for conformational energies, against which various DFT methods can be tested. nih.gov
| Method/Basis Set | Description | Typical Application |
|---|---|---|
| DFT (B3PW91, PBE0) | Density functionals found to be more accurate for saccharide conformational energies. | Calculating relative energies of conformers. |
| MP2 | A correlated ab initio method, often used as a benchmark. | High-accuracy energy calculations and validation of DFT results. |
| 6-31G(d) | A smaller Pople-style basis set with polarization functions. | Initial geometry optimizations and generating potential energy surfaces. |
| 6-311++G(d,p) | A larger Pople-style basis set with diffuse and polarization functions. | Refined geometry optimizations and accurate single-point energy calculations. |
| Complete Basis Set (CBS) | An extrapolation technique to estimate results at the limit of an infinitely large basis set. | Providing benchmark energetic data. nih.gov |
Solvent Effects Modeling on Conformation and Reactivity
The conformation and reactivity of a polar molecule like this compound are significantly influenced by its environment, particularly in aqueous solution. Computational models account for solvent effects in two primary ways:
Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and the Onsager model are common examples. researchgate.net They are computationally efficient and can be used to model the influence of the solvent on the energy landscape and conformational equilibria of the solute. These models have been successfully applied to study 3,6-anhydro-α-d-galactose in an aqueous medium. researchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is used in molecular dynamics simulations and allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding. While computationally intensive, this approach is critical for understanding phenomena where specific solvent interactions are dominant, such as determining the rotameric preferences of the hydroxymethyl group. researchgate.netnih.gov
For flexible molecules like anhydro sugars, studies have shown that explicit solvation is often required to accurately reproduce experimental conformational populations, as the discrete nature of water molecules and their ability to form specific hydrogen bonds can have a profound impact that is not always captured by continuum models. researchgate.net
Potential Energy Surface Mapping and Adiabatic Maps
Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the conformational space of a molecule. wikipedia.orglibretexts.org A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.org Minima on this surface correspond to stable or metastable conformations, while saddle points represent transition states between these conformations. libretexts.org
For flexible molecules like this compound, which contains a bicyclic furanose-tetrahydrofuran system, mapping the PES is essential for identifying the most stable, low-energy structures. The process involves systematically changing key dihedral angles (torsion angles) and calculating the molecule's energy at each point. The results are often visualized as contour plots or adiabatic maps, which show low-energy regions and the energy barriers between them.
While specific studies focused solely on this compound are not extensively documented in publicly available literature, research on the closely related stereoisomer, 3,6-anhydrogalactose, provides significant insight into the methodologies and expected findings. researchgate.netnih.gov Computational studies on 3,6-anhydrogalactose derivatives have employed a combination of molecular mechanics (MM3 force field) and quantum mechanical methods, such as Density Functional Theory (DFT) at the B3LYP/6-31+G() level and Møller-Plesset perturbation theory (MP2/6-311++G( )), to model their conformational preferences. researchgate.netnih.gov
These studies revealed that the five-membered anhydro ring in these molecules primarily adopts two stable conformations, often designated as 'North' (N) and 'South' (S). nih.gov The relative stability of these conformers is influenced by factors such as the presence of substituents and the emulation of solvent effects. nih.gov Adiabatic maps generated for disaccharides containing a 3,6-anhydrogalactose unit demonstrate how glycosidic linkage angles (phi, ψ) influence the conformational stability of the entire molecule, revealing a complex and flexible energy landscape. researchgate.netnih.gov It is expected that a similar conformational complexity would be observed for this compound.
To illustrate the type of data generated, findings from a detailed DFT study on the related compound 1,5-anhydro-D-glucitol are presented below. This study calculated the relative energies of various ring conformations.
| Conformation | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| 4C1 Chair | 0.00 | 0.00 |
| 1C4 Chair | 6.5 - 7.5 | 6.0 - 7.0 |
| Boat | ~5.0 | ~5.5 |
| Skew-Boat | 4.5 - 6.0 | 5.0 - 6.5 |
Note: Data is illustrative and based on findings for 1,5-anhydro-D-glucitol to demonstrate the outputs of such computational studies. researchgate.net The exact energy values would differ for this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and, crucially, locating the transition state (TS) for each step of a chemical transformation. youtube.com The transition state is the highest energy point along the lowest energy pathway connecting reactants and products, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. youtube.com
A key reaction of anhydro sugars is acid-catalyzed dehydration and rearrangement. For instance, the conversion of 3,6-anhydro-D-galactose (D-AHG) to 5-hydroxymethylfurfural (B1680220) (HMF) has been studied, and a plausible mechanism has been proposed. acs.org This mechanism involves an initial dehydration followed by acid-induced rearrangements through a bicyclic intermediate. acs.org
A theoretical study of such a mechanism for this compound or its derivatives would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactant, proposed intermediates, and the final product are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state for each elementary step (e.g., protonation, ring-opening, dehydration).
Frequency Calculations: These calculations are performed to characterize the stationary points. A stable molecule (reactant, intermediate, product) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Energy Profile Construction: By calculating the relative energies of the reactant, transition states, intermediates, and product, a reaction energy profile can be constructed. This profile visualizes the energy barriers (activation energies) for each step, allowing for the identification of the rate-determining step.
For example, in the intramolecular dehydration of sugar alcohols, computational models can help explain why certain isomers react faster than others by analyzing the structural hindrance and the stability of the transition states involved. rsc.org Theoretical investigation into the reactions of this compound, such as its further dehydration or oxidation, would provide invaluable, atomistic detail on the preferred reaction pathways and the factors controlling its chemical reactivity. researchgate.netrsc.org
Biological and Metabolic Research on Anhydro D Glucitol Pathways
Biosynthesis and In Vivo Metabolism of Anhydro-D-glucitol Isomers
The formation and processing of anhydro-D-glucitol isomers within living organisms are complex processes involving specific enzymatic pathways. These pathways are crucial for understanding the physiological roles of these compounds.
The primary route for the endogenous production of 1,5-anhydro-D-glucitol (1,5-AG) is the anhydrofructose pathway. This pathway is an alternative to the conventional amylolytic and phosphorolytic pathways for glycogen degradation researchgate.netresearchgate.net.
Key Steps and Enzymes:
Formation of 1,5-Anhydro-D-fructose (1,5-AF): The pathway begins with the degradation of α-1,4-glucans, such as starch and glycogen nih.govthieme-connect.comnih.gov. The enzyme α-1,4-glucan lyase (EC 4.2.2.13) acts on these polysaccharides to produce 1,5-anhydro-D-fructose researchgate.netresearchgate.netthieme-connect.comnih.govmdpi.com. This enzyme has been identified in various organisms, including bacteria, fungi, algae, and mammals thieme-connect.comasm.org.
Reduction to 1,5-Anhydro-D-glucitol (1,5-AG): Subsequently, 1,5-AF is rapidly metabolized to 1,5-AG researchgate.netnih.govnih.govresearchgate.net. This conversion is catalyzed by an NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) (EC 1.1.1.263) researchgate.netasm.orghmdb.ca. In mammals, this reduction primarily occurs in the liver, but also in other tissues like the kidney and muscle researchgate.netnih.gov.
Studies in both swine and humans have demonstrated that orally administered 1,5-AF is quickly and efficiently converted to 1,5-AG in vivo. Following oral administration of 1,5-AF, blood levels of 1,5-AF are often undetectable, while 1,5-AG concentrations rise significantly, peaking within a few hours before returning to baseline nih.govnih.govresearchgate.net. Most of the newly formed 1,5-AG is then excreted in the urine nih.govnih.gov.
| Enzyme | Substrate(s) | Product | Organism/Tissue Examples |
| α-1,4-Glucan Lyase | Starch, Glycogen | 1,5-Anhydro-D-fructose | Fungi, Red Algae, Mammalian Tissues thieme-connect.comnih.gov |
| 1,5-Anhydro-D-fructose Reductase | 1,5-Anhydro-D-fructose, NADPH | 1,5-Anhydro-D-glucitol, NADP+ | Mammalian Liver, Kidney, Muscle researchgate.netresearchgate.netnih.gov |
Nucleotide-activated sugars are essential precursors in the biosynthesis of polysaccharides and other glycoconjugates mdpi.com. A notable example involving an anhydro-D-glucitol derivative is the biosynthesis of cytidine diphosphate (CDP)-6-d-glucitol, a precursor for the capsular polysaccharide of the bacterium Campylobacter jejuni serotype HS:5 nih.govacs.org.
This biosynthetic pathway is a two-step enzymatic process:
Formation of CDP-6-d-fructose: The first enzyme, a sugar nucleotidyltransferase (annotated as HS5.18), catalyzes the reaction between cytidine triphosphate (CTP) and D-fructose-6-phosphate to form CDP-6-d-fructose nih.govacs.org.
Reduction to CDP-6-d-glucitol: The second enzyme, a nucleotide sugar dehydrogenase/reductase (annotated as HS5.17), reduces the intermediate CDP-6-d-fructose using NADPH as a cofactor to generate the final product, CDP-6-d-glucitol nih.govacs.org.
These enzymes represent a novel pathway for the assembly of a nucleotide-linked, open-chain sugar alcohol, which is then incorporated into the bacterial capsule nih.govacs.org.
| Enzyme | Substrate(s) | Product | Organism |
| Sugar Nucleotidyltransferase (HS5.18) | CTP, D-fructose-6-phosphate | CDP-6-d-fructose, Pyrophosphate | Campylobacter jejuni nih.govacs.org |
| Nucleotide Sugar Dehydrogenase (HS5.17) | CDP-6-d-fructose, NADPH | CDP-6-d-glucitol, NADP+ | Campylobacter jejuni nih.govacs.org |
Microbial Degradation Pathways of Related Anhydrosugars (e.g., 3,6-Anhydro-D-galactose Catabolism)
Microorganisms, particularly marine bacteria, have evolved specific pathways to degrade complex polysaccharides from algae, which often contain anhydrosugars like 3,6-anhydro-D-galactose (D-AnG), a key component of carrageenan researchgate.netnih.gov.
The metabolic pathway for D-AnG degradation has been elucidated in several carrageenan-degrading microorganisms researchgate.net. This catabolic route transforms D-AnG into central metabolic intermediates through a series of enzymatic reactions researchgate.net.
The degradation of D-AnG to pyruvate and D-glyceraldehyde-3-phosphate involves four main enzyme-catalyzed steps researchgate.net.
The pathway proceeds as follows:
3,6-Anhydro-D-galactose is first oxidized to 3,6-Anhydro-D-galactonate .
3,6-Anhydro-D-galactonate is then converted to 2-keto-3-deoxy-D-galactonate (D-KDGal) .
D-KDGal is phosphorylated to form 2-keto-3-deoxy-6-phospho-D-galactonate .
Finally, this phosphorylated intermediate is cleaved into pyruvate and D-glyceraldehyde-3-phosphate , which can enter glycolysis researchgate.net.
The first two enzymes are specific to D-AnG metabolism, while the latter two are part of the DeLey-Doudoroff pathway researchgate.net.
In the studied microorganisms, the genes encoding the enzymes responsible for D-AnG metabolism are clustered together in an operon-like structure, which has been named the dan operon (for 3,6-d-anhydro-galactose) researchgate.net. This genetic organization allows for the coordinated regulation and expression of all the necessary enzymes for the efficient catabolism of D-AnG researchgate.net. The presence of such operons is a common feature in bacteria for the degradation of specific carbon sources researchgate.net.
| Step | Substrate | Product | Enzyme Class (Example) |
| 1 | 3,6-Anhydro-D-galactose | 3,6-Anhydro-D-galactonate | Dehydrogenase |
| 2 | 3,6-Anhydro-D-galactonate | 2-Keto-3-deoxy-D-galactonate | Cycloisomerase/Hydratase |
| 3 | 2-Keto-3-deoxy-D-galactonate | 2-Keto-3-deoxy-6-phospho-D-galactonate | Kinase |
| 4 | 2-Keto-3-deoxy-6-phospho-D-galactonate | Pyruvate + D-Glyceraldehyde-3-phosphate | Aldolase |
Biochemical Studies of Enzyme-Substrate Interactions Involving Anhydro-D-glucitol Derivatives
Understanding the interactions between enzymes and anhydro-D-glucitol derivatives is crucial for drug design and comprehending their biological functions. Recent research has focused on how these unique sugar structures are recognized and processed by enzymes.
Biochemical studies on derivatives of 1,5-anhydro-D-glucitol isolated from the leaves of Acer ginnala have shown potent inhibitory effects on protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, both of which are key enzymes in carbohydrate metabolism and are targets for anti-diabetic therapies nih.govresearchgate.net. Enzyme kinetic analyses revealed that these compounds act as inhibitors of these enzymes nih.govresearchgate.net. Molecular docking simulations further elucidated the binding mechanisms, showing how these derivatives interact with the active sites of the target enzymes nih.govresearchgate.net.
In the field of microbial polysaccharide degradation, detailed structural and kinetic studies have been performed on enzymes that process anhydrosugars. For instance, the exo-(α-1,3)-3,6-anhydro-D-galactosidase from the marine bacterium Zobellia galactanivorans has been analyzed to understand how it accommodates its sterically constrained, bicyclic substrate, 3,6-anhydro-D-galactose nih.govresearchgate.net. Through crystallographic snapshots and quantum mechanics/molecular mechanics (QM/MM) methods, researchers have detailed the conformational changes the sugar ring undergoes during the catalytic cycle nih.govresearchgate.net. These studies provide a molecular framework for understanding enzyme-substrate interactions with anhydro-type carbohydrates and can guide the design of specific inhibitors nih.govresearchgate.net.
| Compound/Derivative | Target Enzyme(s) | Type of Interaction | Research Finding |
| 1,5-Anhydro-D-glucitol derivatives (from Acer ginnala) | PTP1B, α-Glucosidase | Inhibition | Potent dual inhibitors, insights from kinetic and molecular docking studies nih.govresearchgate.net. |
| 3,6-Anhydro-D-galactose | exo-(α-1,3)-3,6-Anhydro-D-galactosidase | Substrate Binding & Catalysis | Elucidation of conformational itinerary (B1,4→[E4]‡→E4/1C4) during catalysis nih.govresearchgate.net. |
Interaction with Glycan-Modifying Enzymes
Detailed studies outlining the direct interaction of 3,6-Anhydro-D-glucitol with specific glycan-modifying enzymes are scarce. Research on related compounds, such as 3,6-anhydro-D-galactose, has identified several enzymes involved in its metabolism. For instance, in the catabolism of carrageenan, the release and subsequent modification of 3,6-anhydro-D-galactose are catalyzed by a series of enzymes including carrageenases, sulfatases, and galactosidases.
One notable enzyme is the exo-(α-1,3)-3,6-anhydro-D-galactosidase ZgGH129 from the marine bacterium Zobellia galactanivorans. This enzyme is specifically involved in the breakdown of carrageenan and acts on the α-1,3-linked 3,6-anhydro-D-galactose units. researchgate.net The catalytic mechanism of such enzymes is adapted to the unique bicyclic and sterically constrained structure of the anhydro sugar. researchgate.net
Furthermore, the metabolic pathway of 3,6-anhydro-D-galactose in some marine heterotrophic bacteria involves enzymes like 3,6-anhydro-D-galactose dehydrogenase (CaDADH) from Cellulophaga algicola. nih.gov This enzyme is specific to the D-isomer of the anhydro-sugar and plays a role in its conversion to downstream metabolites.
While these findings provide a framework for understanding how enzymes interact with 3,6-anhydro sugars, direct evidence and detailed biochemical characterization of enzymes specifically acting on this compound are not well-documented.
Development of Substrate Analogs for Enzymatic Probes
The development of substrate analogs is a crucial tool for studying enzyme mechanisms, identifying active sites, and for the development of specific inhibitors. In the context of 3,6-anhydro sugars, some progress has been made, primarily focusing on the more abundant galactose isomers.
For example, novel chemical tools designed to mimic species along the reaction coordinate of exo-(α-1,3)-3,6-anhydro-D-galactosidase have been synthesized. researchgate.net These analogs have been instrumental in obtaining crystallographic snapshots of key catalytic states and understanding the conformational changes the substrate undergoes during catalysis. researchgate.net
Additionally, a synthetic substrate mimicking the natural α-1,3-linkage of 3,6-anhydro-D-galactose, modified with a chromogenic functional group, was developed to characterize exo-(α-1,3)-3,6-anhydro-D-galactosidases from the GH129 family. nih.gov Such probes are valuable for high-throughput screening and characterization of enzyme activity.
However, the literature does not currently contain specific examples of substrate analogs or enzymatic probes developed directly from or for the study of this compound. The synthesis of derivatives, such as those of 3,6-anhydro-D-glucal, has been reported, but their application as enzymatic probes has not been a primary focus of these studies. The development of such tools for this compound would be a valuable future direction to elucidate its potential biological roles and enzymatic interactions.
Analytical Methodologies for 3,6 Anhydro D Glucitol and Its Derivatives
Advanced Chromatographic Techniques
Chromatographic methods are fundamental to the separation and quantification of 3,6-Anhydro-D-glucitol from complex matrices. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile carbohydrates like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the hydroxyl groups into less polar ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers or alditol acetates. researchgate.net
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative data.
GC-MS has been successfully applied to the analysis of various anhydro sugars in different matrices. For instance, a study on the composition of monosaccharides in red algae utilized GC-MS to analyze 3,6-anhydrogalactose, a related anhydro sugar. nih.gov The method involved reductive hydrolysis followed by acetylation of the resulting alditols before GC-MS analysis. nih.gov This approach offers high sensitivity and specificity, making it suitable for the quality control of polysaccharides from natural sources. nih.gov
Table 1: GC-MS Method Validation Parameters for Anhydro Sugar Analysis
| Parameter | GC-MS Method | Reference |
|---|---|---|
| Precision (RSD%) | 1.95 - 2.37 | nih.gov |
| Accuracy (RSD%) | 3.17 - 4.31 | nih.gov |
| Sample Stability (RSD%) | 2.89 - 3.53 | nih.gov |
| Recovery (%) | 104.90 - 109.21 | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it well-suited for the direct analysis of underivatized carbohydrates. chemsynlab.com The separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. The choice of column and detector is critical for successful carbohydrate analysis.
For the separation of anhydro sugars, various HPLC modes can be employed, including normal-phase, reversed-phase, and ion-exchange chromatography. A significant challenge in HPLC analysis of carbohydrates is their lack of a strong UV chromophore, which limits the use of common UV detectors. Refractive index (RI) detection is a universal detection method for carbohydrates, but it suffers from low sensitivity. researchgate.net To overcome this, pre-column derivatization with UV-active or fluorescent tags can be used. researchgate.net
Alternatively, specialized detectors such as the Evaporative Light Scattering Detector (ELSD) or Pulsed Amperometric Detection (PAD) can be employed. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a particularly powerful technique for carbohydrate analysis, offering high sensitivity and selectivity without the need for derivatization. researchgate.netd-nb.info
Ion Chromatography (IC) for Carbohydrate Analysis
Ion Chromatography (IC) is a subset of HPLC that is highly effective for the separation of ionic or ionizable compounds. Carbohydrates, being weak acids, can be separated in their anionic form under alkaline conditions on a strong anion-exchange column. d-nb.info This technique, often coupled with Pulsed Amperometric Detection (PAD), provides a sensitive and direct method for the analysis of monosaccharides and their derivatives. d-nb.infonih.gov
The separation mechanism in IC for carbohydrates relies on the subtle differences in the pKa values of their hydroxyl groups. d-nb.info By using a high-capacity anion-exchange column and a strongly alkaline mobile phase, even structurally similar sugars can be effectively resolved. sigmaaldrich.com This method has been widely applied in the food industry for determining the sugar content in various products and in environmental analysis for quantifying biomass burning markers like levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose). nih.govsigmaaldrich.com
Table 2: Applications of Ion Chromatography in Sugar Analysis
| Application | Sample Matrix | Key Feature | Reference |
|---|---|---|---|
| Nutritional Value Determination | Food and Drink | Direct analysis of water-soluble sugars | sigmaaldrich.com |
| Biomass Combustion Tracer | Aerosols | Determination of anhydrosugars like levoglucosan | sigmaaldrich.com |
| Quality Control | "Lactose-free" Products | Quantification of residual lactose (B1674315) | sigmaaldrich.com |
| Wood Sugar Analysis | Wood and Pulp Hydrolysates | High precision and sensitivity for monosaccharides | usda.gov |
Capillary Electrophoresis (CE) for Monosaccharide Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net For neutral carbohydrates, derivatization with a charged tag is necessary to induce electrophoretic mobility. A common derivatization agent is 8-aminopyrene-1,3,6-trisulfonic acid (APTS), which imparts both a negative charge and a fluorescent label to the sugar molecules. diva-portal.orgnih.gov
The derivatized monosaccharides are then separated in a narrow-bore capillary filled with a background electrolyte. The high efficiency of CE allows for the separation of complex mixtures of monosaccharides in a short analysis time with minimal sample consumption. mdpi.com Detection is typically performed using laser-induced fluorescence (LIF), which provides high sensitivity. nih.gov This method is suitable for the monosaccharide composition analysis of glycoproteins and oligosaccharides after acidic hydrolysis. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods provide valuable information about the molecular structure of this compound and its derivatives. These techniques are often used in conjunction with chromatographic methods for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the characterization of anhydro sugars.
1D NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and signal intensities in the NMR spectra are used to determine the connectivity and stereochemistry of the molecule.
2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed structural information by revealing the correlations between different nuclei. For example, in a study of 3,6-anhydro-L-galactitol (the reduced form of 3,6-anhydro-L-galactose), 1D ¹H NMR and 2D ¹H-¹³C HSQC NMR were used to confirm the conversion of the aldehyde group to an alcohol group. nih.gov
The structural characterization of various β-D-(1 → 3, 1 → 6)-linked glucans has also been successfully performed using 1D and 2D NMR spectroscopy. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its derivatives. nih.gov These methods provide a molecular "fingerprint" by probing the vibrational modes of chemical bonds within the molecule. nih.govksu.edu.sa For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability. ksu.edu.sa Consequently, IR and Raman spectra are often complementary, providing a more complete picture of the molecular structure. ksu.edu.sa
In the analysis of this compound and related anhydro sugars like isosorbide (B1672297), IR and Raman spectra are characterized by bands corresponding to the vibrations of their constituent functional groups. Key vibrational modes include O-H stretching, C-H stretching, C-O stretching, and C-C stretching, as well as various bending and deformation modes of the fused furan (B31954) rings and hydroxyl groups. nih.govresearchgate.net
Experimental FT-IR and FT-Raman spectral studies, often coupled with quantum chemical calculations using Density Functional Theory (DFT), have been performed on derivatives like Isosorbide Dinitrate and Isosorbide Mononitrate to assign vibrational frequencies with high accuracy. nih.govripublication.com For instance, in the FT-IR spectrum of Isosorbide Mononitrate, characteristic peaks for O-H stretching, N=O asymmetric and symmetric stretching, and C-O stretching are observed. ripublication.com The Raman spectra provide complementary information, particularly for the non-polar bonds of the carbon skeleton. americanpharmaceuticalreview.com
The analysis of simpler, related molecules like glucose and fructose (B13574) also provides insight into the expected spectral features of this compound. researchgate.netnih.gov The complex region from approximately 1500 to 900 cm⁻¹ in the IR spectrum is particularly rich in information, containing bands from C-O and C-C stretching vibrations, as well as C-H and O-H deformation modes. researchgate.net
Below is a table summarizing typical vibrational frequency ranges for the main functional groups found in this compound and its ester or ether derivatives.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type | Notes |
| O-H Stretching | 3600 - 3200 | IR, Raman | Broad band in IR due to hydrogen bonding. researchgate.net |
| C-H Stretching | 3000 - 2850 | IR, Raman | Associated with the furan ring and alkyl chain protons. nih.gov |
| C=O Stretching (esters) | 1750 - 1735 | IR | Strong, characteristic band for ester derivatives. researchgate.net |
| N=O Asymmetric Stretching (nitrates) | 1660 - 1625 | IR | Strong band in nitrate (B79036) esters like Isosorbide Dinitrate. ripublication.com |
| O-H Bending | 1450 - 1300 | IR | In-plane bending vibrations. |
| N=O Symmetric Stretching (nitrates) | 1285 - 1270 | IR | Strong band in nitrate esters. ripublication.com |
| C-O Stretching | 1200 - 1000 | IR, Raman | Multiple strong bands from C-O-C (ether) and C-OH (alcohol) groups. researchgate.net |
| C-C Stretching | 1200 - 800 | IR, Raman | Part of the complex fingerprint region. researchgate.net |
Derivatization Strategies for Analytical Enhancement
For the analysis of this compound and its derivatives, particularly in trace amounts or complex mixtures, derivatization is a common strategy to enhance detectability and improve chromatographic performance. researchgate.net This chemical modification converts the analyte into a derivative with more favorable properties for a given analytical technique, such as increased volatility for gas chromatography (GC) or the introduction of a chromophore or fluorophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). researchgate.netjasco-global.com
In the context of HPLC, both pre- and post-column derivatization techniques are employed for the analysis of sugars and their derivatives that lack a native chromophore for UV detection. jasco-global.comglsciences.com
Pre-column derivatization involves reacting the analyte to form a detectable derivative before it is injected into the HPLC system. chromatographyonline.com This approach can improve not only sensitivity but also chromatographic resolution. researchgate.net A common method for derivatizing sugars and related sugar alcohols like this compound involves reaction with benzoic acid in the presence of a condensing agent. nih.govresearchgate.net The resulting benzoate (B1203000) esters are fluorescent and can be separated on an amide column with high sensitivity. nih.gov Another widely used reagent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with reducing sugars and can be adapted for other carbohydrates, yielding derivatives detectable by UV absorbance. researchgate.netnih.gov
Post-column derivatization has the advantage that the analyte is chromatographed in its native form, avoiding potential issues with multiple derivative products or incomplete reactions. researchgate.net After separation on the column, the eluent is mixed with a reagent in a post-column reactor to produce a detectable product. jasco-global.com For reducing sugars, reagents like tetrazolium blue can be used, which form a colored product measured by absorbance. nih.gov For general sugar analysis, including non-reducing sugars and sugar alcohols, a common post-column system involves reaction with reagents that convert them into fluorescent derivatives, offering high sensitivity and selectivity. glsciences.comchromatographyonline.com
| Technique | Description | Reagents/Method | Advantages |
| Pre-Column | Analyte is derivatized before injection into the HPLC. chromatographyonline.com | Benzoic acid, 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govresearchgate.netnih.gov | High sensitivity, potential for improved chromatographic separation. researchgate.net |
| Post-Column | Derivatization occurs after separation in the HPLC column. jasco-global.com | Tetrazolium blue (for reducing sugars), Guanidine/Metaperiodic acid. jasco-global.comnih.gov | Analyzes analyte in its native form, robust, less susceptible to contaminants. researchgate.netglsciences.com |
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound and other sugars are non-volatile due to their polar hydroxyl groups. Therefore, derivatization is essential to increase their volatility for GC analysis. youtube.com The most common methods are silylation and acetylation, which replace the active hydrogens of the hydroxyl groups. youtube.comsigmaaldrich.com
Silylation is a widely used technique where hydroxyl groups are converted into trimethylsilyl (TMS) ethers. youtube.com This is typically achieved by reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comnih.gov The resulting TMS derivatives are significantly more volatile and thermally stable, making them suitable for GC-MS analysis. sigmaaldrich.com To prevent the formation of multiple peaks from different anomers of reducing sugars, a preliminary methoximation step is often performed to lock the sugar in its open-chain form before silylation. youtube.com
Acetylation is another effective method to increase volatility. nih.gov In this process, hydroxyl groups are converted to acetate (B1210297) esters using reagents like acetic anhydride, often in the presence of a catalyst such as 1-methylimidazole. nih.gov This method has been optimized to yield single, unique peaks for various sugars, including aldoses, ketoses, and alditols, allowing for their simultaneous quantification by GC-MS. nih.gov Acetylated derivatives of anhydro sugars have been synthesized and characterized using GC-MS to aid in structural analysis of complex carbohydrates. nih.gov
Quantification Methods in Complex Biological and Synthetic Matrices
Quantifying this compound and its derivatives in complex matrices such as biological fluids (e.g., serum) or synthetic materials (e.g., polymers, pharmaceutical tablets) requires robust and sensitive analytical methods that can overcome interference from other components. nih.govsphinxsai.com
In biological matrices , the low concentration of the analyte and the presence of numerous interfering substances like proteins, salts, and other metabolites pose significant challenges. semanticscholar.org HPLC with pre-column derivatization is a well-established method for this purpose. For example, a sensitive HPLC method with fluorescence detection has been developed for the simultaneous determination of 1,5-anhydro-D-glucitol (a related compound), glucose, and other sugar alcohols in serum. nih.gov The method involves derivatization with benzoic acid, with detection limits in the ng/mL to µg/mL range. nih.gov GC-MS is also a powerful tool for quantification in biological samples. After appropriate extraction and derivatization (e.g., silylation), GC-MS can provide both quantification and structural confirmation, with detection limits for isosorbide derivatives in the microgram range in dosage formulations. nih.gov A method for quantifying 3,6-anhydro-galactose in seaweed polysaccharides involved hydrolysis followed by acetylation and GC-MS analysis, demonstrating its applicability to complex biological polymers. nih.gov
In synthetic matrices , such as in the analysis of isosorbide mononitrate in pharmaceutical tablets, the primary challenge is often separating the active ingredient from excipients. nih.govnih.gov Reversed-phase HPLC with UV detection is a common and reliable method for this application. sphinxsai.com For instance, isosorbide dinitrate has been quantified using a C18 column with a methanol (B129727) and ammonium (B1175870) sulphate mobile phase, monitoring the effluent at 210 nm. sphinxsai.com Such methods are validated according to ICH guidelines for accuracy, precision, and linearity. sphinxsai.com The analysis of anhydro sugar units within synthetic polymers, formed for example from the cyclopolymerization of dianhydro-mannitol, relies on techniques that can characterize the polymer structure after synthesis. acs.org This often involves degradation of the polymer followed by GC-MS analysis of the derivatized monomeric units.
| Matrix Type | Analytical Technique | Derivatization | Key Findings/Application |
| Biological (Serum) | HPLC-Fluorescence | Pre-column (Benzoic Acid) | Simultaneous determination of 1,5-anhydro-D-glucitol and related compounds. nih.gov |
| Biological (Seaweed Polysaccharide) | GC-MS | Acetylation | Quantification of 3,6-anhydro-galactose units. nih.gov |
| Pharmaceutical (Tablets) | RP-HPLC-UV | None | Estimation of Isosorbide Dinitrate in tablet dosage form. sphinxsai.com |
| Pharmaceutical (Raw Material) | GC-MS | Silylation | Determination of Isosorbide 5-mononitrate and related impurities. nih.govresearchgate.net |
| Synthetic Polymer | GC-MS | Derivatization of monomers after polymer degradation | Characterization of (1→6)-2,5-anhydro-d-glucitol units in a polymer. acs.org |
Applications in Materials Science and Bio Based Products
Utilization as Monomeric Units for Polymer Synthesis
Isosorbide's two secondary hydroxyl groups serve as reaction sites for step-growth polymerization, allowing its incorporation into a variety of polymer backbones, including polyesters, polycarbonates, and polyurethanes. taylorandfrancis.comresearchgate.netsciforum.net Its inherent rigidity is a key feature, imparting enhanced thermal and mechanical properties to the resulting polymers. researchgate.netacs.org
The incorporation of isosorbide (B1672297) into polymer chains allows for the development of materials with tailored properties. Its rigid molecular structure can significantly increase the glass transition temperature (Tg) of polymers, enhancing their thermomechanical stability. researchgate.netacs.org
For instance, in polyesters, copolymerizing isosorbide with various diacids allows for the tuning of properties. Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) copolyesters, for example, exhibit a glass transition temperature that increases from approximately 9°C to 60°C with a higher content of the rigid 2,5-furandicarboxylate units. nih.gov Similarly, poly(ester carbonate)s synthesized from isosorbide, diphenyl sebacate (B1225510), and diphenyl carbonate show that properties like crystallinity and biodegradability can be controlled by adjusting the molar ratio of the carbonate units. researchgate.net The biodegradability of these particular poly(ester carbonate)s was found to be highest at carbonate contents between 10–20 mol %. researchgate.net
The table below summarizes the effect of carbonate content on the properties of such poly(ester carbonate)s.
| Carbonate Content (mol %) | Glass Transition Temperature (Tg) (°C) | Crystallinity | Relative Biodegradability |
| 0 (Polyester) | 39 | Semicrystalline | Moderate |
| 10 | 36 | Semicrystalline | High |
| 20 | 33 | Amorphous | High |
| 50 | 30 | Amorphous | Low |
| 100 (Polycarbonate) | 169 | Amorphous | Very Low |
This table is generated based on data reported for poly(ester carbonate)s derived from 1,4:3,6-dianhydro-D-glucitol, diphenyl sebacate, and diphenyl carbonate. researchgate.net
Furthermore, isosorbide is used to create high-Tg polymethacrylates and can serve as a bio-based alternative to Bisphenol A (BPA) in the production of polycarbonates and epoxy resins, addressing concerns about the potential health effects of BPA. beilstein-journals.orgresearchgate.netleadingedgeonly.com
The inherent non-toxicity and biocompatibility of isosorbide, a sugar-derived molecule, make it a prime candidate for creating polymers for biomedical applications. researchgate.netresearchgate.net Polyurethanes synthesized using isosorbide are being explored for their potential in the medical field. nih.govsigmaaldrich.com
Research has demonstrated that polyurethanes synthesized from modified isosorbide, polycarbonate diol (PCD), and hexamethylene diisocyanate (HDI) exhibit excellent elasticity and superb biocompatibility. nih.gov These materials showed high adhesion and proliferation of bone marrow cells, suggesting their suitability for applications like bone grafts, tissue repair scaffolds, and materials for articular cartilage repair. researchgate.netnih.govsigmaaldrich.com Additionally, specific isosorbide-based polyurethanes have shown low cytotoxicity towards human skin cells, making them candidates for drug delivery systems, such as in therapeutic nail lacquers. mdpi.com The use of carbohydrate derivatives like isosorbide in polymer synthesis is a growing field due to their biocompatibility and functional diversity. mdpi.com
Anhydro-D-glucitol Derivatives as Chemical Building Blocks
Beyond its direct use as a monomer, isosorbide serves as a versatile starting material for the synthesis of a wide range of derivatives, which function as valuable chemical intermediates. wikipedia.orgcaymanchem.com The functionalization of its two hydroxyl groups can lead to specialty and fine chemicals with diverse applications. nih.gov
Isosorbide can be chemically modified to produce a variety of specialty chemicals. Isosorbide diesters, for example, are used as non-toxic plasticizers for polymers like PVC, dispersants for pigments, and emulsifiers in cosmetics. wikipedia.orgtaylorandfrancis.com Isosorbide dioctanoate, derived entirely from bio-based sources, is a notable example of a safe plasticizer. wikipedia.org
Another important derivative is isosorbide dimethacrylate (ISDMMA), which is synthesized from isosorbide and can be used as a renewable cross-linking agent to enhance the mechanical properties of other bio-based resins. mdpi.com Furthermore, reacting isosorbide with epichlorohydrin produces isosorbide bis-glycidyl ether, a bio-based alternative to BPA-derived epoxides used in thermosetting resins for adhesives, coatings, and paints. wikipedia.org The synthesis of isosorbide bis(methyl carbonate) has also been explored for its potential as a monomer in producing polycarbonates and non-isocyanate polyurethanes. arabjchem.orgyoutube.com
In the context of a biorefinery, which aims to convert biomass into a spectrum of fuels, power, and value-added chemicals, isosorbide is considered a key platform chemical. nih.govnih.govcabidigitallibrary.org A platform chemical is a building block that can be converted into a wide range of other high-value products. rug.nl
The production pathway for isosorbide fits squarely within the "sugar platform" of a biorefinery. nih.govblogspot.com This process begins with the hydrolysis of biomass (like starch or cellulose) to produce glucose. beilstein-journals.org The glucose is then hydrogenated to form sorbitol, which is subsequently dehydrated to yield isosorbide. rsc.orgnih.gov This positions isosorbide as a direct, downstream product from biomass sugars, providing a renewable feedstock for the chemical industry to move away from fossil fuel dependency. techniques-ingenieur.frmdpi.com
Engineering of Materials with Specific Functions
The unique structural characteristics of isosorbide can be leveraged to engineer materials with highly specific functions beyond general property enhancement.
One prominent area is the development of materials with specific optical properties. The inherent, fixed chirality of the isosorbide molecule can be transferred to the polymer backbone. taylorandfrancis.comresearchgate.net This has been utilized to create chiral dopants for liquid crystals. rsc.orgtandfonline.com For example, an L-isosorbide-based reactive chiral dopant has been synthesized that exhibits a high helical twisting power, enabling the creation of cholesteric liquid crystal polymers that reflect left-handed circularly polarized light. rsc.orgrsc.org Such materials are valuable for advanced optical applications.
Additionally, amphiphilic molecules synthesized from isosorbide can act as solvo-surfactants or hydrotropes, which are compounds that enhance the solubility of hydrophobic substances in water. taylorandfrancis.com These derivatives have potential applications as emulsifiers in the cosmetic and pharmaceutical industries. researchgate.net The synthesis of isosorbide-based poly(ether-sulfone) has resulted in materials with highly efficient adsorption properties for a variety of polar chemical compounds in water, indicating potential use in filtration and separation technologies. researchgate.net
Membranes with Enantioselective Permeability
The inherent chirality of 3,6-Anhydro-D-glucitol, a sugar-based monomer, makes it a valuable building block for the synthesis of polymers with chiral recognition capabilities. These polymers can be fashioned into membranes that selectively allow one enantiomer of a racemic mixture to pass through more readily than the other, a process critical in pharmaceuticals, agrochemicals, and fine chemical synthesis.
Research into polymers derived from 2,5-anhydro-D-glucitol, a related compound, has demonstrated significant potential for enantioselective separation. A study focused on the chiral recognition properties of poly[(1-->6)-2,5-anhydro-3,4-di-O-alkyl-D-glucitol] towards racemic amino acid esters. nih.gov This polymer was used in a liquid membrane system to transport racemic amino acid ester salts from an aqueous source phase to an aqueous receiving phase, separated by a chloroform phase containing the chiral polymer. nih.gov
The study found that the transport rates and enantioselectivity were dependent on both the structure of the amino acid ester and the alkyl substituents on the polymer.
Key Research Findings:
Substrate Specificity: The polymer membrane showed a preference for transporting aromatic amino acid esters, such as those of phenylalanine and phenylglycine, over aliphatic ones like valine and leucine. nih.gov
Influence of Polymer Structure: The enantiomeric excess (e.e.), a measure of the separation efficiency, was significantly influenced by the nature of the alkyl groups on the polymer backbone. Increasing the steric bulk of the O-alkyl substituents from methyl to pentyl groups resulted in a notable increase in enantioselectivity for the transport of phenylglycine methyl ester. nih.gov
The table below summarizes the enantiomeric excess achieved for the transport of phenylglycine methyl ester hexafluorophosphate using polymers with different alkyl substituents.
| Polymer Substituent (O-alkyl group) | Enantiomeric Excess (e.e.) % |
| Methyl | 10.9% |
| Ethyl | >10.9% |
| Allyl | > Ethyl's e.e. |
| Pentyl | 22.0% |
Data sourced from a study on the chiral recognition properties of poly[(1-->6)-2,5-anhydro-D-glucitol] derivatives. nih.gov
These findings confirm that polymers based on the anhydro-D-glucitol scaffold can form effective chiral barriers. The mechanism of separation is based on the differential formation of diastereomeric complexes between the chiral polymer (the host) and the individual enantiomers of the racemic compound (the guests). The enantiomer that forms a more stable complex is retained longer within the membrane, while the less strongly interacting enantiomer is transported more rapidly across it. This principle establishes the foundation for developing highly efficient enantioselective membranes for various industrial separation processes.
Bio-based Resin Enhancement
This compound, widely known by its common name isosorbide, is increasingly utilized as a bio-based monomer to enhance the performance of various synthetic resins, including epoxy resins, polycarbonates (PC), and polyurethanes (PU). pcimag.com Its rigid, bicyclic structure, derived from renewable glucose, imparts significant improvements in the thermal and mechanical properties of the resulting polymers, positioning it as a sustainable alternative to petroleum-derived monomers like bisphenol A (BPA). tandfonline.comkuleuven.beresearchgate.net
When incorporated into polymer chains, isosorbide can significantly enhance a range of material properties:
Thermal Properties: The rigid molecular structure of isosorbide restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg). pcimag.comtandfonline.comkuleuven.be This results in materials that maintain their structural integrity and stiffness at elevated temperatures.
Mechanical Strength: The inherent rigidity of the isosorbide molecule contributes to increased hardness, scratch resistance, and impact resistance in the final polymer. pcimag.com
Optical Performance: Isosorbide-based polymers, particularly polycarbonates, often exhibit excellent optical transparency and birefringence. pcimag.com
UV Resistance: Replacing aromatic monomers like BPA with isosorbide can lead to improved UV stability and reduced yellowing upon sun exposure. pcimag.comroquette.com
Chemical Resistance: The incorporation of isosorbide can enhance resistance to water and various organic solvents. pcimag.com
A primary application of isosorbide is as a replacement for BPA in the synthesis of epoxy resins. The most common commercial epoxy resins are produced by reacting epichlorohydrin with BPA to form bisphenol A diglycidyl ether (BADGE). pcimag.com Isosorbide can be directly substituted for BPA to create isosorbide diglycidyl ether (ISDGE), a bio-based alternative that reduces toxicity and enhances product quality. pcimag.comtandfonline.comkuleuven.be
The table below compares the properties of isosorbide-based epoxy resins to traditional BPA-based resins.
| Property | Isosorbide-Based Epoxy Resin | BPA-Based Epoxy Resin (BADGE) |
| Source | Plant-based, renewable pcimag.com | Petroleum-based |
| Toxicity Profile | Lower toxicity, BPA-free pcimag.com | Concerns associated with BPA |
| UV Resistance | Improved resistance to yellowing pcimag.comroquette.com | Prone to UV degradation |
| Deformation | Superior resistance to deformation pcimag.com | Standard performance |
| Adhesion | Excellent adhesive properties pcimag.comroquette.com | Good adhesion |
| Appearance | Shiny gloss, improved aspect pcimag.comroquette.com | Standard gloss |
| Glass Transition Temp (Tg) | Increased tandfonline.comkuleuven.be | Standard Tg |
Research has demonstrated that epoxy coatings formulated with isosorbide show superior resistance to deformation in mandrel bending tests and better adherence in cross-cutter tests compared to their BPA-based counterparts. pcimag.com The rigid structure of isosorbide contributes to an increased Tg in the cured resin, resulting in hardness comparable to conventional epoxy networks. tandfonline.comkuleuven.beresearchgate.net While the adoption of isosorbide offers a promising route to more sustainable and high-performance polymers, challenges remain in achieving high-molecular-weight polymers, with ongoing research focused on the development of new catalysts to enhance isosorbide's reactivity. tandfonline.comkuleuven.be
Q & A
Basic Research Questions
Q. What are the key variables influencing the synthesis of 3,6-Anhydro-D-glucitol from sorbitol, and how can yield be optimized?
- Methodological Answer : The synthesis of this compound via sorbitol dehydration is highly sensitive to reaction conditions. Variables include:
- Catalyst type : Acidic catalysts (e.g., H₂SO₄) or molten salts can promote intramolecular cyclization. For example, molten salt systems yield 0% 3,6-anhydro derivatives under certain conditions, while adjusting catalysts or temperatures may increase yields .
- Temperature and time : Higher temperatures (e.g., 85°C) during methanolysis can induce side reactions, reducing purity .
- Solvent systems : Polar aprotic solvents may stabilize intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural conformation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and ring conformation. For example, coupling constants in 1D/2D NMR help distinguish between chair, boat, or skew-boat conformations .
- X-ray Crystallography : Provides definitive proof of solid-state conformation, critical for validating computational models .
- FT-IR : Identifies functional groups (e.g., ether linkages) formed during cyclization .
Q. How can researchers mitigate interference from other anhydroalditols during analytical quantification?
- Methodological Answer :
- Derivatization : Trimethylsilylation or acetylation improves volatility for GC-MS analysis, separating 3,6-anhydro derivatives from isomers like 1,4-anhydro-D-glucitol .
- Enzymatic Assays : Pyranose oxidase-based methods selectively oxidize this compound, coupled with glucose removal via glucokinase to minimize interference .
Advanced Research Questions
Q. How can contradictory yield data for this compound synthesis be resolved across studies?
- Methodological Answer : Contradictions often arise from differences in:
- Reaction pH : Acidic vs. neutral conditions alter dehydration pathways.
- Byproduct Formation : Competing routes (e.g., 1,4-anhydro vs. 3,6-anhydro) require kinetic analysis via time-resolved sampling .
- Validation : Replicate experiments using standardized protocols (e.g., fixed catalyst concentrations) and apply statistical tools (ANOVA) to assess reproducibility .
Q. What computational strategies predict the stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311++G** models compare conformational energies (e.g., 4C₁ chair vs. skew-boat) and predict glycosidic bond stability .
- MD Simulations : Simulate solvation effects in water or organic solvents to guide solvent selection for synthesis .
Q. What role does this compound play in carbohydrate metabolism, and how can its biological activity be studied?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled sorbitol to trace metabolic incorporation into anhydro derivatives in cell cultures.
- Enzyme Inhibition Assays : Test interactions with glycosidases or phosphorylases using surface plasmon resonance (SPR) or fluorescence quenching .
Q. How do steric and electronic effects influence the derivatization of this compound for functional studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
